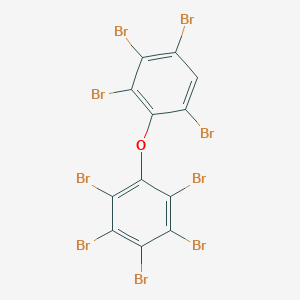

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVDIAVLGLVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451985 | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-79-6 | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Pathway and Mechanism

The perbromination strategy involves brominating phenoxyaniline precursors to achieve full substitution at specific positions. Starting with 3,3',4,4',5,5'-hexabromodiphenyl ether (BDE-169), further bromination introduces additional bromine atoms at the 2, 2', 6, and 6' positions. The reaction employs excess bromine (Br₂) in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), to facilitate electrophilic aromatic substitution.

Key Steps:

-

Bromination of BDE-169 :

-

Purification :

Challenges and Optimizations

Table 1: Reaction Conditions for Perbromination of BDE-169 to BDE-207

| Parameter | Value |

|---|---|

| Starting Material | BDE-169 |

| Bromine (Br₂) | 10 equiv |

| Catalyst (FeBr₃) | 0.1 equiv |

| Temperature | 0–5°C |

| Reaction Time | 48 hours |

| Yield | 72–78% |

Reductive Debromination of BDE-209

Sodium Borohydride-Mediated Debromination

BDE-207 is also synthesized via partial debromination of BDE-209 using sodium borohydride (NaBH₄). This method exploits the reductive cleavage of bromine atoms under controlled conditions.

Procedure:

-

Reaction Setup :

-

BDE-209 (1.0 g) is dissolved in tetrahydrofuran (THF).

-

NaBH₄ (5.0 equiv) is added gradually at 25°C under nitrogen atmosphere.

-

-

Kinetic Control :

-

The reaction is quenched with ice-cold water after 6 hours to arrest debromination at the nonabrominated stage.

-

-

Isolation :

Byproduct Formation and Mitigation

Table 2: Debromination Efficiency of BDE-209 to BDE-207

| Parameter | Value |

|---|---|

| Starting Material | BDE-209 |

| Reductant (NaBH₄) | 5.0 equiv |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 65–70% |

Sustainable Aerobic Bromination Strategies

Ionic Liquid-Catalyzed Bromination

Recent advances in green chemistry have introduced aerobic bromination using ionic liquids (e.g., [C₄Py]NO₃) as catalysts. While primarily applied to simpler arenes, this method offers a template for synthesizing PBDEs with reduced environmental impact.

Key Features:

-

Transition-Metal-Free : Eliminates need for FeBr₃ or other metal catalysts.

-

Chemoselectivity : Bromine placement is tunable via reagent stoichiometry and temperature.

Potential Adaptation for BDE-207 :

-

Substituting phenoxyaniline with brominated intermediates in the presence of [C₄Py]NO₃ and HBr/O₂ could yield BDE-207 at milder conditions (40–60°C vs. traditional 0–5°C).

Analytical Characterization of BDE-207

Spectroscopic Data

Melting Point and Purity

BDE-207 serves as a critical reference standard for:

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidative degradation can occur in the presence of strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Reduction: Sodium borohydride in methanol or ethanol is a typical reducing agent.

Major Products:

Substitution: Formation of hydroxylated or alkylated derivatives.

Reduction: Lower brominated diphenyl ethers.

Oxidation: Formation of brominated phenols and other degradation products.

Scientific Research Applications

Flame Retardant

BDE-207 is primarily used as a flame retardant in various materials, including textiles, plastics, and electronic devices. Its effectiveness in reducing flammability has made it a preferred choice in industries where fire safety is paramount. However, its use has raised concerns regarding environmental contamination and human health risks due to its persistence and bioaccumulation potential.

Environmental Analysis

Due to its classification as a persistent organic pollutant (POP), BDE-207 is often analyzed in environmental studies to assess its prevalence and impact on ecosystems. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect and quantify BDE-207 in environmental samples like soil, water, and biota.

Research Reference Material

BDE-207 serves as a reference material in laboratories for calibration and quality control purposes in analytical chemistry. It is crucial for ensuring the accuracy of measurements in studies involving brominated flame retardants.

Toxicological Studies

Research involving BDE-207 often focuses on its toxicological effects on human health and wildlife. Studies have indicated potential endocrine-disrupting properties, prompting investigations into its long-term health effects and regulatory implications.

Case Study 1: Environmental Impact Assessment

A study conducted by Wang et al. (2020) investigated the levels of BDE-207 in sediments from urban water bodies. The findings revealed elevated concentrations of BDEs, indicating significant environmental contamination linked to industrial discharge and improper waste management practices.

Case Study 2: Toxicological Research

Research by Chen et al. (2019) assessed the effects of BDE-207 on aquatic organisms. The study demonstrated that exposure to BDE-207 resulted in developmental abnormalities in fish embryos, highlighting the compound's potential ecological risks.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether involves its interaction with biological molecules and pathways. It is known to bind to and disrupt the function of hormone receptors, particularly thyroid hormone receptors, leading to endocrine disruption . The compound can also induce oxidative stress and inflammation by generating reactive oxygen species (ROS) in cells . These effects contribute to its toxicological profile and potential health risks .

Comparison with Similar Compounds

Comparison with Structurally Similar PBDEs

Structural Similarity and Bromination Patterns

BDE-207 belongs to the nonaBDE subgroup, which includes BDE-206, BDE-207, and BDE-208. These differ in bromine substitution patterns (Table 1). Structural similarity metrics, such as the Dice coefficient, quantify the overlap of molecular features. For example:

- BDE-207 vs. BDE-208 (nonaBDE): High similarity due to shared bromination on both phenyl rings.

- BDE-207 vs. BDE-183 (heptaBDE) : Lower similarity (e.g., BDE-183 and BDE-208 have a Dice score of 0.67, while BDE-183 and Aldrin score 0.11) .

Table 1: Structural and Physicochemical Comparison of BDE-207 and Key PBDEs

| Compound | Bromine Count | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Primary Sources |

|---|---|---|---|---|---|

| BDE-207 | 9 | C₁₂HBr₉O | ~801.38 | 437701-79-6 | DecaBDE impurity/debromination |

| BDE-206 | 9 | C₁₂HBr₉O | ~801.38 | 207122-16-5 | DecaBDE debromination |

| BDE-208 | 9 | C₁₂HBr₉O | ~801.38 | 437701-78-5 | DecaBDE impurity |

| BDE-203 | 8 | C₁₂H₂Br₈O | 801.38 | 446255-39-6 | OctaBDE mixtures |

| BDE-183 | 7 | C₁₂H₃Br₇O | 664.70 | 207122-15-4 | Penta/OctaBDE degradation |

| BDE-47 | 4 | C₁₂H₆Br₄O | 485.79 | 5436-43-1 | PentaBDE mixtures |

Environmental Behavior and Bioaccumulation

- Persistence : Higher bromination (e.g., BDE-207) correlates with increased environmental persistence due to resistance to microbial degradation .

- Bioaccumulation : BDE-207’s higher molecular weight reduces volatility but enhances binding to organic matter and lipids. However, lower-brominated PBDEs (e.g., BDE-47) exhibit greater bioavailability and biomagnification in food chains .

- Debromination : BDE-207 can degrade into octa- and heptaBDEs (e.g., BDE-203, BDE-183) under UV light or metabolic processes, increasing ecological risks .

Toxicity and Health Impacts

- Developmental Neurotoxicity : Neonatal exposure to BDE-206 and BDE-203 in mice caused hyperactivity, disrupted habituation, and impaired learning/memory in adults .

- Oxidative Stress and Inflammation : Lower-brominated PBDEs (e.g., BDE-47) induce oxidative stress and elevate pro-inflammatory cytokines (IL-6, TNF-α) in rodents .

- Thyroid Disruption : Hydroxylated PBDE metabolites (e.g., OH-BDEs) mimic thyroid hormones and inhibit deiodinase enzymes, a mechanism likely shared by BDE-207 due to structural analogy .

Regulatory and Research Implications

- Research Gaps: Limited data on BDE-207’s toxicokinetics, endocrine effects, and debromination pathways warrant further study.

Biological Activity

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether (BDE-208) is a polybrominated diphenyl ether (PBDE) that has garnered attention due to its widespread use as a flame retardant and its associated environmental and health concerns. This article explores the biological activity of BDE-208, focusing on its endocrine-disrupting properties, neurodevelopmental effects, and implications for human health.

BDE-208 is characterized by a high degree of bromination, with the molecular formula and a molecular weight of 880.27 g/mol. The synthesis typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. This process is crucial for achieving the desired degree of bromination while minimizing byproducts.

Endocrine Disruption

Research indicates that BDE-208 exhibits significant endocrine-disrupting properties. It has been shown to interfere with thyroid hormone regulation, which is critical for metabolic processes and development in various organisms. Studies have demonstrated that exposure to BDE-208 can lead to alterations in thyroid hormone levels, potentially resulting in reproductive health issues and developmental abnormalities .

Table 1: Effects of BDE-208 on Thyroid Hormones

| Study | Organism | Effect Observed |

|---|---|---|

| Mice | Disruption of thyroid hormone levels | |

| Rats | Impaired reproductive health | |

| Neonatal mice | Developmental neurotoxic effects |

Neurodevelopmental Effects

Animal studies have highlighted the neurodevelopmental impacts of BDE-208. For instance, neonatal exposure in mice has been linked to behavioral changes such as hyperactivity and impaired learning and memory functions. In one study, mice exposed to BDE-208 during critical developmental windows exhibited significant disruptions in spontaneous behavior and cognitive performance in tests such as the Morris water maze .

Case Study: Neonatal Exposure in Mice

In a controlled experiment, neonatal male mice were administered a single oral dose of BDE-208. The results indicated that exposure led to:

- Behavioral Changes : Hyperactivity and disrupted habituation.

- Cognitive Impairment : Deficits in learning and memory assessed through maze tests.

These findings underscore the potential risks associated with exposure to BDE-208 during sensitive developmental periods .

Environmental Persistence and Bioaccumulation

BDE-208 is persistent in the environment, raising concerns about bioaccumulation in wildlife and humans. Its stability allows it to remain in ecosystems for extended periods, leading to increased exposure risks. Studies have detected PBDEs in human breast milk and adipose tissues, indicating significant bioaccumulation potential .

Health Implications

The implications of BDE-208 exposure extend beyond animal studies to potential human health risks. Epidemiological studies suggest associations between PBDE exposure and adverse health outcomes such as:

- Reproductive Health Issues : Evidence suggests that PBDEs may impair semen quality and affect fertility.

- Developmental Disorders : Increased risks of neurodevelopmental disorders in children exposed to high levels of PBDEs during gestation or early life stages .

Table 2: Health Risks Associated with BDE Exposure

Q & A

What analytical methodologies are recommended for detecting and quantifying 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl Ether in environmental samples?

Level: Basic

Methodological Answer:

Isotope dilution gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for quantifying this congener. Use of halogenated internal standards, such as 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208), improves accuracy by correcting matrix effects and instrument variability . Congener-specific separation requires high-resolution capillary columns (e.g., DB-5MS) with optimized temperature ramps to resolve co-eluting isomers. Quantification should adhere to EPA Method 1614 for PBDEs, with method detection limits (MDLs) typically <0.1 ng/g lipid weight in biota .

What are the primary environmental sources and degradation pathways of this compound?

Level: Basic

Methodological Answer:

This congener is not commercially produced but arises primarily from anaerobic microbial debromination of decabromodiphenyl ether (BDE-209) in sediments and sewage sludge. Reductive debromination occurs preferentially at para and meta positions under methanogenic conditions, with degradation rates influenced by microbial consortia and redox potential (e.g., pseudo-first-order rate constants ~1 × 10⁻³ d⁻¹) . Secondary sources include photolytic degradation of higher brominated congeners in surface waters, though this pathway is less characterized.

How can researchers differentiate this compound from structurally similar nonabrominated congeners during analysis?

Level: Advanced

Methodological Answer:

Structural differentiation requires tandem mass spectrometry (GC-MS/MS) with electron capture negative ionization (ECNI) to exploit bromine-specific fragment ions (e.g., m/z 79/81). For example, BDE-208 (target congener) and BDE-207 differ by bromine substitution at the ortho position, which alters retention times on non-polar columns. Use of certified reference materials (CRMs) and interlaboratory validation is critical, as commercial standards for this congener are limited . Principal component analysis (PCA) of congener profiles can further distinguish isomer contributions .

What is the evidence for neurodevelopmental toxicity of this compound in mammalian models?

Level: Advanced

Methodological Answer:

Direct toxicological data are scarce, but inferences can be drawn from studies on structurally similar higher brominated PBDEs. Neonatal exposure to octa- and nonabrominated congeners (e.g., BDE-203, BDE-206) in mice disrupts spontaneous behavior, habituation, and learning/memory at doses as low as 21 µmol/kg. These effects correlate with cholinergic system interference and persist into adulthood . Experimental designs should prioritize perinatal exposure windows (e.g., postnatal days 3–10 in rodents) to reflect critical neurodevelopmental stages. Dose-response relationships and metabolite identification (e.g., hydroxylated derivatives) remain key knowledge gaps.

How does the bromination pattern of this compound influence its bioaccumulation potential?

Level: Advanced

Methodological Answer:

Bioaccumulation is inversely correlated with bromination degree due to reduced passive diffusion across lipid membranes. However, molecular dynamics simulations and machine learning models (e.g., ECFP4 fingerprints) indicate that substitution patterns (e.g., para vs. meta bromines) modulate interactions with transport proteins like albumin, enhancing persistence in fatty tissues. BDE-208 shares structural similarity (Dice coefficient = 0.67) with heptaBDE-183, suggesting comparable biomagnification factors in aquatic food webs . Field data from Arctic marine mammals (5–1000 ng/g lipid) support this trend, though regional variability exists .

What experimental strategies can address contradictions in environmental concentration trends of this compound?

Level: Advanced

Methodological Answer:

Discrepancies in regional data (e.g., higher North American vs. European levels) require meta-analyses stratified by matrix (sediment, biota, air) and temporal trends. Use multivariate regression to control for confounding factors like urbanization, wastewater discharge, and degradation rates. Isotopic tracing (¹⁴C-labeled BDE-209) in microcosm studies can quantify debromination yields to BDE-208 under varying redox conditions . Collaborative databases (e.g., UNEP’s PBDE inventories) should standardize reporting to resolve spatial-temporal inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.